molecular formula C21H28O4 B1346229 17,21-Dihydroxypregna-4,6-diene-3,20-dione CAS No. 70081-51-5

17,21-Dihydroxypregna-4,6-diene-3,20-dione

Cat. No. B1346229
CAS RN: 70081-51-5
M. Wt: 344.4 g/mol
InChI Key: ZOAWGBBOUUOQBP-OBQKJFGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,21-Dihydroxypregna-4,6-diene-3,20-dione, also known as dehydroepiandrosterone (DHEA) is a steroid hormone produced in the adrenal cortex and gonads. It is the most abundant steroid hormone in the body and has been found to have a wide range of physiological and biochemical effects. DHEA is involved in the regulation of many metabolic processes, including the synthesis of testosterone and other androgens, the synthesis of estrogen and other estrogens, and the regulation of glucose and lipid metabolism. It has also been studied for its potential role in the prevention and treatment of a variety of diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 17,21-Dihydroxypregna-4,6-diene-3,20-dione involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.

Starting Materials
Progesterone, Sodium periodate, Sodium metaperiodate, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Acetone, Ethyl acetate, Wate

Reaction
Step 1: Progesterone is oxidized using sodium periodate to form 17-hydroxyprogesterone., Step 2: 17-hydroxyprogesterone is further oxidized using sodium metaperiodate to form 17,21-dihydroxyprogesterone., Step 3: The intermediate 17,21-dihydroxyprogesterone is reduced using sodium borohydride to form 17,21-dihydroxypregna-4,6-diene-3,20-dione., Step 4: The final product is purified using a combination of solvent extraction and recrystallization techniques.

Scientific Research Applications

DHEA has been studied extensively in both animal and human studies. It has been found to have anti-inflammatory, anti-oxidant, anti-aging, and neuroprotective effects. It has also been studied for its potential role in the prevention and treatment of a variety of diseases, including obesity, type 2 diabetes, cardiovascular disease, Alzheimer’s disease, and cancer.

Mechanism Of Action

DHEA has a wide range of effects on the body, including the regulation of glucose and lipid metabolism, the synthesis of testosterone and other androgens, and the synthesis of estrogen and other estrogens. It has also been found to have anti-inflammatory, anti-oxidant, anti-aging, and neuroprotective effects.

Biochemical And Physiological Effects

DHEA has been found to have a wide range of biochemical and physiological effects. It has been found to regulate glucose and lipid metabolism, to act as an anti-inflammatory, to act as an anti-oxidant, to act as an anti-aging agent, and to act as a neuroprotective agent. It has also been found to have a role in the synthesis of testosterone and other androgens, and to have a role in the synthesis of estrogen and other estrogens.

Advantages And Limitations For Lab Experiments

The advantages of using DHEA in laboratory experiments include its availability, its relatively low cost, and its wide range of effects on the body. The limitations include its short half-life, its potential to cause side effects, and its potential to interfere with other medications.

Future Directions

For research on DHEA include further investigation of its role in the prevention and treatment of a variety of diseases, including obesity, type 2 diabetes, cardiovascular disease, Alzheimer’s disease, and cancer. Other potential areas of research include further investigation of its biochemical and physiological effects, its potential to interact with other medications, and its potential to cause side effects. Additionally, further research into its synthesis, metabolism, and regulation is needed.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWGBBOUUOQBP-OBQKJFGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280228
Record name 17,21-Dihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxypregna-4,6-diene-3,20-dione

CAS RN

70081-51-5
Record name NSC16019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17,21-Dihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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